4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one
Overview
Description
4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (DMITP) is a heterocyclic compound that has recently been studied for its potential applications in a variety of scientific fields. DMITP is a derivative of isothiazolo[5,4-b]pyridin-3(2H)-one (ITP), and its structure consists of a pyridine ring with a methyl group substituted at the 4 and 6 positions. It is a colorless, odorless, and crystalline solid with a melting point of 138-140°C. DMITP is a relatively new compound, and much of its potential has yet to be explored.
Scientific Research Applications
Structural and Molecular Studies
Crystal and Molecular Structure Analysis 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one has been structurally analyzed to determine its crystal and molecular structure, crystallizing in the monoclinic system with detailed cell constants. This analysis revealed insights into its amino tautomeric form in the crystalline state, shedding light on the compound's geometric and electronic properties (Karczmarzyk & Malinka, 2004).
Synthesis and Applications in Medicinal Chemistry
Synthesis of Derivatives and Anticancer Activity The compound's derivatives have been synthesized and evaluated for their anticancer activity in vitro on several tumor cell lines, indicating its potential as a molecular scaffold for designing anticancer drug candidates. The introduction of certain substitutes has significantly enhanced its anticancer potential (Chaban et al., 2012).
Evaluation of Antioxidant Activity Derivatives of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one have been evaluated for their antioxidant activity. The structural modifications and the introduction of diversity at specific positions have been crucial in this regard. The evaluation involved in vitro methods, indicating the compound's relevance in oxidative stress-related studies (Chaban et al., 2013).
Pharmaceutical and Biomedical Investigations
Use in Pharmaceutical Compound Synthesis The compound has been utilized for the preparation of novel heterocycles of pharmaceutical interest. These studies have involved reactions with various agents, yielding novel heterocycles whose structures have been confirmed through analytical and spectral methods (Metwally et al., 2008).
Biomedical Applications A comprehensive review covering the biomedical applications of pyrazolo[3,4-b]pyridines, which include 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, has been conducted. This review analyzed the diversity of substituents, synthetic methods, and biomedical applications of these compounds, highlighting their significant potential in this field (Donaire-Arias et al., 2022).
properties
IUPAC Name |
4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-3-5(2)9-8-6(4)7(11)10-12-8/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCCCCOECARKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209572 | |
Record name | Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one | |
CAS RN |
60750-75-6 | |
Record name | 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60750-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060750756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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